(S)-mandelic acid chemical properties and structure
(S)-mandelic acid chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Mandelic acid, a chiral alpha-hydroxy acid (AHA), is a compound of significant interest in the pharmaceutical and cosmetic industries. Its unique chemical structure and biological properties make it a versatile building block for the synthesis of various active pharmaceutical ingredients and a potent agent in dermatological formulations. This technical guide provides an in-depth overview of the chemical properties, structure, experimental protocols, and biological activities of (S)-mandelic acid, tailored for professionals in research and development.
Chemical Properties and Structure
(S)-Mandelic acid, systematically named (2S)-2-hydroxy-2-phenylacetic acid, is the (S)-enantiomer of mandelic acid.[1][2] It is a white, crystalline solid that is soluble in water and polar organic solvents.[3] The presence of a chiral center at the alpha-carbon gives rise to its optical activity and its utility as a chiral resolving agent.
Quantitative Chemical Data
The key physicochemical properties of (S)-mandelic acid are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| IUPAC Name | (2S)-2-hydroxy-2-phenylacetic acid | [1][4] |
| Synonyms | (S)-(+)-Mandelic acid, L-Mandelic acid | |
| CAS Number | 17199-29-0 | |
| Molecular Formula | C₈H₈O₃ | |
| Molecular Weight | 152.15 g/mol | |
| Melting Point | 131-134 °C | |
| Boiling Point | 321.8 °C (at 760 mmHg) | |
| pKa | 3.41 (at 25 °C) | |
| Solubility in Water | 100 g/L (at 25 °C) | |
| Appearance | White crystalline powder |
Molecular Structure
The structure of (S)-mandelic acid consists of a phenyl group and a hydroxyl group attached to a chiral carbon atom, which is also bonded to a carboxylic acid group. This alpha-hydroxy acid structure is central to its chemical reactivity and biological activity.
Experimental Protocols
This section details common experimental methodologies for the synthesis, chiral resolution, and analysis of (S)-mandelic acid.
Synthesis of Racemic Mandelic Acid
A common laboratory-scale synthesis of racemic mandelic acid involves the hydrolysis of mandelonitrile (B1675950), which is formed from the reaction of benzaldehyde (B42025) with a cyanide source.
Protocol: Hydrolysis of Mandelonitrile
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Formation of Mandelonitrile: In a well-ventilated fume hood, benzaldehyde is reacted with an aqueous solution of sodium cyanide and sodium bisulfite. The reaction mixture is stirred, and ice is added to maintain a low temperature. The resulting mandelonitrile layer is then separated.
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Hydrolysis: The crude mandelonitrile is added to concentrated hydrochloric acid. The mixture is heated under reflux until the hydrolysis is complete, which is indicated by the cessation of ammonia (B1221849) evolution.
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Isolation and Purification: The reaction mixture is cooled, and the precipitated ammonium (B1175870) chloride is filtered off. The filtrate is then extracted with an organic solvent like ether. The solvent is evaporated, and the crude mandelic acid is recrystallized from a suitable solvent such as benzene (B151609) or water to yield purified racemic mandelic acid.
Chiral Resolution of Racemic Mandelic Acid
The separation of (S)-mandelic acid from a racemic mixture is a critical step for its use in stereospecific applications. This is often achieved by fractional crystallization of diastereomeric salts formed with a chiral base.
Protocol: Resolution using a Chiral Amine
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Salt Formation: A solution of racemic mandelic acid in a suitable solvent (e.g., ethanol) is treated with a sub-stoichiometric amount of a chiral resolving agent, such as (1R,2S)-(-)-ephedrine. The mixture is heated to ensure complete dissolution.
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Fractional Crystallization: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization. The less soluble diastereomeric salt, in this case, the (S)-mandelic acid-(1R,2S)-(-)-ephedrine salt, will preferentially crystallize.
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Isolation of the Diastereomeric Salt: The crystals are collected by vacuum filtration and washed with a small amount of cold solvent. The purity of the diastereomeric salt can be improved by recrystallization.
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Liberation of (S)-Mandelic Acid: The purified diastereomeric salt is dissolved in water, and the solution is acidified with a strong acid (e.g., HCl) to protonate the mandelate. The free (S)-mandelic acid is then extracted with an organic solvent. Evaporation of the solvent yields the enantiomerically enriched (S)-mandelic acid. The chiral resolving agent can be recovered from the aqueous layer by basification and extraction.
Analytical Methods for Enantiomeric Purity Determination
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common and effective method for determining the enantiomeric excess (e.e.) of (S)-mandelic acid.
Protocol: Chiral HPLC Analysis
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Sample Preparation: A dilute solution of the (S)-mandelic acid sample is prepared in the mobile phase.
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Chromatographic Conditions:
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Column: A chiral stationary phase column, such as one based on immobilized cellulose (B213188) tris(3,5-dichlorophenylcarbamate) (e.g., CHIRALPAK® IC).
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Mobile Phase: A mixture of n-hexane and an alcohol modifier like isopropanol (B130326) or ethanol, often with a small amount of a strong acid additive like trifluoroacetic acid (TFA) (e.g., 0.1%).
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Flow Rate: Typically around 1.0 mL/min.
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Detection: UV detection at a wavelength where mandelic acid absorbs, such as 230 nm.
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Temperature: The column temperature is maintained at a constant value, for example, 25 °C.
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Analysis: The prepared sample is injected into the HPLC system. The two enantiomers will have different retention times, allowing for their separation and quantification. The enantiomeric excess is calculated from the peak areas of the (S) and (R) enantiomers.
Biological Activity and Applications
(S)-mandelic acid is recognized for its beneficial effects on the skin and its antimicrobial properties.
Dermatological Applications
Due to its larger molecular size compared to glycolic acid, (S)-mandelic acid penetrates the skin more slowly and evenly, resulting in less irritation. This makes it particularly suitable for sensitive skin types. Its primary mechanism of action in dermatology is through chemical exfoliation of the stratum corneum.
Key dermatological benefits include:
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Exfoliation: It loosens the bonds between dead skin cells, promoting their shedding and revealing smoother, brighter skin.
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Acne Treatment: Its antibacterial properties are effective against acne-causing bacteria, and it helps to unclog pores.
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Hyperpigmentation Reduction: By accelerating cell turnover, it helps to fade dark spots and even out skin tone. It also inhibits tyrosinase, an enzyme involved in melanin (B1238610) production.
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Anti-aging: It can help to reduce the appearance of fine lines and wrinkles by promoting cell renewal.
Antimicrobial Activity
(S)-mandelic acid has been historically used as a urinary antiseptic. It exhibits broad-spectrum antimicrobial activity against various bacteria.
Visualized Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key processes related to (S)-mandelic acid.
Caption: Workflow for the synthesis of racemic mandelic acid and subsequent chiral resolution to obtain (S)-mandelic acid.
Caption: Simplified mechanism of (S)-mandelic acid's action on the skin, leading to exfoliation and pigment reduction.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. (S)-mandelic acid | C8H8O3 | CID 439616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
